molecular formula C19H22ClNO4 B8727937 1,2,3,4-Tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic acid phenylmethyl ester hydrochloride

1,2,3,4-Tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic acid phenylmethyl ester hydrochloride

Cat. No. B8727937
M. Wt: 363.8 g/mol
InChI Key: GQDUPSRSUSSQLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4-Tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic acid phenylmethyl ester hydrochloride is a useful research compound. Its molecular formula is C19H22ClNO4 and its molecular weight is 363.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2,3,4-Tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic acid phenylmethyl ester hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,4-Tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic acid phenylmethyl ester hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1,2,3,4-Tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic acid phenylmethyl ester hydrochloride

Molecular Formula

C19H22ClNO4

Molecular Weight

363.8 g/mol

IUPAC Name

benzyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride

InChI

InChI=1S/C19H21NO4.ClH/c1-22-17-9-14-8-16(20-11-15(14)10-18(17)23-2)19(21)24-12-13-6-4-3-5-7-13;/h3-7,9-10,16,20H,8,11-12H2,1-2H3;1H

InChI Key

GQDUPSRSUSSQLG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CNC(CC2=C1)C(=O)OCC3=CC=CC=C3)OC.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1,2,3,4-tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic acid, hydrochloride (S-form) and 600 ml of benzyl alcohol was saturated with hydrogen chloride gas. The temperature rose to 45° C. The mixture was stirred at room temperature for three days. A relatively small amount of solid was filtered off and the filtrate was treated with ca 2-liters of ether to precipitate crude product; wt 37.5 g; yield, 83%. Purification was effected by treatment with excess saturated sodium bicarbonate, extraction of base into ethyl acetate and precipitation of hydrochloride salt with HCl gas. Recrystallization from methanol-ether gave pure product; mp 255°-260° C.; [α]D 23=-81.3° (1.0% MeOH); tlc (20% MeOH-CHCl3SiO2) one spot Rf 0.8.
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MeOH CHCl3SiO2
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